molecular formula C11H20O B14407815 Undeca-1,3-dien-6-ol CAS No. 82932-84-1

Undeca-1,3-dien-6-ol

Cat. No.: B14407815
CAS No.: 82932-84-1
M. Wt: 168.28 g/mol
InChI Key: ONUMTLZUIRMPBN-UHFFFAOYSA-N
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Description

Undeca-1,3-dien-6-ol is an organic compound with the molecular formula C11H20O It is a type of alcohol with a conjugated diene system, which means it contains two double bonds separated by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-1,3-dien-6-ol can be synthesized through several methods. One common approach involves the use of a Grignard reagent. For example, a suspension of magnesium in dry tetrahydrofuran is activated by adding iodine crystals. To this solution, 5-bromo-1-pentene is added dropwise, forming the Grignard reagent. This reagent is then reacted with ethyl formate to produce this compound .

Another method involves the use of cross-metathesis reactions. In this approach, undeca-1,10-dien-6-one is reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs II catalyst to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Undeca-1,3-dien-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Undeca-1,3-dien-6-one or undeca-1,3-dien-6-al.

    Reduction: Undecanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Undeca-1,3-dien-6-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of undeca-1,3-dien-6-ol depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the conjugated diene system and the hydroxyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved vary depending on the specific application or reaction.

Comparison with Similar Compounds

Similar Compounds

    Undeca-1,10-dien-6-ol: Similar in structure but with different positions of the double bonds.

    Undeca-1,3,5,9-tetraene: Contains four double bonds, making it more reactive.

    Undecanol: A saturated alcohol with no double bonds.

Uniqueness

Undeca-1,3-dien-6-ol is unique due to its conjugated diene system, which imparts specific reactivity and properties. This makes it valuable for various applications in organic synthesis and materials science.

Properties

CAS No.

82932-84-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undeca-1,3-dien-6-ol

InChI

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3,5,7,11-12H,1,4,6,8-10H2,2H3

InChI Key

ONUMTLZUIRMPBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CC=C)O

Origin of Product

United States

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